REACTION_CXSMILES
|
CC(OC(C)=O)=O.[CH3:8][S:9][C:10]1[NH:15][C:14](=[O:16])[CH:13]=[CH:12][N:11]=1.C1C(=O)N([Cl:24])C(=O)C1>CC(O)=O>[Cl:24][C:13]1[C:14](=[O:16])[NH:15][C:10]([S:9][CH3:8])=[N:11][CH:12]=1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CSC1=NC=CC(N1)=O
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 50˜60° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove any moisture
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
ADDITION
|
Details
|
was treated with MeOH (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
Then the solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried on vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(NC(=NC1)SC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |